
Sorivudine
描述
准备方法
索瑞韦林通过一系列化学反应合成,涉及将溴乙烯基引入核苷结构中。合成路线通常包括以下步骤:
起始原料: 合成始于制备核苷阿拉伯呋喃糖基尿嘧啶。
溴乙烯基化: 关键步骤涉及将溴乙烯基引入核苷中。这是通过使用适当的试剂和条件进行的溴乙烯基化反应来实现的。
索瑞韦林的工业生产方法包括扩大合成路线,同时确保最终产品的稳定性和质量。这包括优化反应条件,使用高纯度试剂,并实施严格的质量控制措施 。
化学反应分析
索瑞韦林经历了几种类型的化学反应,包括:
磷酸化: 在体内,索瑞韦林被病毒胸腺嘧啶激酶磷酸化,形成其活性三磷酸形式。
抑制DNA聚合酶: 索瑞韦林的活性三磷酸形式竞争性抑制病毒DNA聚合酶,阻止病毒DNA复制。
这些反应中常用的试剂和条件包括用于磷酸化的胸腺嘧啶激酶和用于抑制的病毒DNA聚合酶。这些反应形成的主要产物是索瑞韦林的磷酸化形式及其代谢物 。
科学研究应用
Antiviral Activity
Sorivudine exhibits potent antiviral effects against several viruses, including:
- Varicella Zoster Virus : Clinical studies have shown that this compound is significantly more effective than acyclovir in treating herpes zoster, particularly in immunocompromised patients, such as those with HIV. It has been reported to accelerate cutaneous healing and reduce the duration of viral shedding .
- Herpes Simplex Virus Type 1 : this compound demonstrates antiviral activity against this virus, although specific comparative efficacy data with other antivirals is limited .
- Epstein-Barr Virus : Its effectiveness against this virus adds to its profile as a broad-spectrum antiviral agent .
Pharmacokinetics and Drug Interactions
This compound's pharmacokinetics are characterized by its selective conversion to active metabolites by viral thymidine kinases, which are distinct from those found in mammalian cells. This selectivity minimizes toxicity in human tissues while effectively inhibiting viral replication. Notably, this compound has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of 5-fluorouracil (5-FU) . This interaction can lead to increased plasma levels of 5-FU, raising concerns about potential toxicity when both drugs are administered concurrently.
Table 1: Comparison of this compound and Acyclovir
Feature | This compound | Acyclovir |
---|---|---|
Mechanism of Action | Nucleoside analog | Nucleoside analog |
Dosing Frequency | Once daily | Multiple times daily |
Efficacy in Herpes Zoster | Superior in HIV-infected patients | Standard treatment |
Side Effects | Fewer severe side effects | More frequent side effects |
Drug Interaction with 5-FU | Significant risk of toxicity | No significant interaction |
Clinical Studies and Case Reports
Numerous studies have evaluated the efficacy and safety of this compound:
- Efficacy Against Herpes Zoster : A randomized controlled trial compared this compound to acyclovir in HIV-infected adults with acute cutaneous zoster. The results indicated that this compound significantly shortened the time to crusting of lesions and reduced the incidence of new vesicle formation .
- Safety Profile : While this compound is generally well tolerated, the inhibition of DPD poses a risk for patients receiving concurrent treatment with 5-FU. Reports from Japan highlighted severe toxicity leading to fatalities when these drugs were combined .
作用机制
索瑞韦林通过以下机制发挥其抗病毒作用:
磷酸化: 索瑞韦林被病毒胸腺嘧啶激酶磷酸化,形成其活性三磷酸形式。
掺入病毒DNA: 索瑞韦林掺入病毒DNA,而不是正确的核苷,导致DNA合成终止并抑制病毒复制。
相似化合物的比较
索瑞韦林类似于其他核苷类似物抗病毒药物,如阿昔洛韦、更昔洛韦和泛昔洛韦 。索瑞韦林具有使其与这些化合物不同的独特特征:
与索瑞韦林类似的化合物包括:
阿昔洛韦: 用于治疗单纯疱疹病毒和水痘带状疱疹病毒感染。
更昔洛韦: 用于治疗巨细胞病毒感染。
泛昔洛韦: 用于治疗单纯疱疹病毒感染。
索瑞韦林的独特特征及其强大的抗病毒活性使其成为抗病毒药物库中的宝贵补充。
生物活性
Sorivudine is a synthetic nucleoside analog that exhibits significant antiviral activity, particularly against the varicella-zoster virus (VZV) and herpes simplex virus (HSV). Its mechanism of action primarily involves selective conversion by viral thymidine kinase to active nucleotide forms, which subsequently interfere with viral DNA synthesis. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and safety evaluations.
This compound is metabolized in the body to its active form, bromovinyl-uracil (BVU), which irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of pyrimidine nucleosides. This inhibition leads to elevated levels of uracil and potentially toxic effects when combined with other drugs that rely on DPD for metabolism, such as 5-fluorouracil (5-FU) .
Pharmacokinetics
- Bioavailability : this compound has an oral bioavailability exceeding 60%, making it effective for outpatient therapy .
- Elimination : Studies indicate that BVU is eliminated from circulation within 7 days post-administration of this compound. DPD activity typically recovers to baseline levels within 19 days after discontinuation of this compound .
Comparative Studies
A multicenter, randomized, double-blind study comparing this compound to acyclovir for treating herpes zoster in HIV-positive patients demonstrated the following:
- Time to Cessation of Vesicle Formation : this compound showed a relative risk (RR) of 1.54 for faster cessation compared to acyclovir (P = 0.049).
- Total Lesion Crusting : The median time for crusting was significantly shorter with this compound (7 days) than with acyclovir (8 days; P = 0.02) .
Summary of Key Findings
Study Parameter | This compound | Acyclovir | Statistical Significance |
---|---|---|---|
Median Time to Cessation of Vesicles | 3 days | 4 days | P = 0.07 |
Median Time to Total Lesion Crusting | 7 days | 8 days | P = 0.02 |
Resolution of Zoster-associated Pain | No significant difference | No significant difference | N/A |
Safety Profile and Drug Interactions
While this compound is generally well tolerated, its interaction with DPD poses significant risks when co-administered with 5-FU or its prodrugs, leading to severe toxicity and even fatalities in some cases . The following points summarize the safety concerns:
- Toxicity Risk : Inhibiting DPD can lead to increased plasma levels of 5-FU, resulting in bone marrow suppression and other severe side effects.
- Clinical Observations : In Japan, multiple cases were reported where concurrent administration resulted in fatal outcomes due to this interaction .
Case Studies and Clinical Observations
- Case Study on DPD Activity : A study involving patients receiving this compound showed complete inhibition of DPD activity during treatment, with recovery occurring post-treatment but varying based on individual metabolism .
- Clinical Trials : Trials have consistently shown this compound's superiority over acyclovir in terms of cutaneous healing rates and overall efficacy in treating herpes zoster infections among immunocompromised patients .
属性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77181-69-2 | |
Record name | Sorivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorivudine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SORIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]
A: No. While this compound exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.
ANone: The molecular formula of this compound is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention this compound's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []
A: this compound undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []
A: A significant finding is that the gut flora plays a crucial role in this compound's metabolism. Bacteria, particularly Bacteroides species, metabolize this compound to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.
A: BVU, the metabolite of this compound, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]
A: Yes, this compound has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]
A: Like acyclovir, resistance to this compound can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]
A: The most significant safety concern with this compound is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of this compound from the market in Japan and prevented its approval in other countries. [, ]
A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by this compound. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if this compound use is a factor. [, , ]
A: The this compound incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。